Introduction: The Significance of the Tetralone Scaffold
Introduction: The Significance of the Tetralone Scaffold
An In-depth Technical Guide to 5-Nitro-1-Tetralone: Properties, Synthesis, and Applications
The 1-tetralone scaffold is a privileged structure in medicinal chemistry and natural product synthesis, serving as a critical starting material for a wide array of biologically active compounds.[1][2] Its derivatives are foundational to the development of therapeutics ranging from antidepressants to anticancer agents.[1][2] Within this important class of molecules, 5-nitro-1-tetralone (CAS No. 51114-73-9) emerges as a particularly valuable intermediate. The strategic placement of the nitro group on the aromatic ring not only influences the molecule's electronic properties but also provides a versatile chemical handle for further functionalization, most notably its reduction to the corresponding amine. This guide offers a comprehensive overview of the physical and chemical properties, synthetic methodologies, and applications of 5-nitro-1-tetralone for researchers and scientists in drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and synthesis. 5-Nitro-1-tetralone is typically a white to light yellow solid under standard conditions.[3][4]
Core Properties
The key physicochemical properties of 5-nitro-1-tetralone are summarized below for quick reference. These values are critical for experimental design, including solvent selection, reaction temperature control, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 51114-73-9 | [5][6] |
| Molecular Formula | C₁₀H₉NO₃ | [5][6] |
| Molecular Weight | 191.18 g/mol | [5][6] |
| Appearance | White to light yellow solid | [3][4] |
| Melting Point | 103-104 °C | [3] |
| Boiling Point | 349.9 ± 31.0 °C (Predicted) | [3] |
| Density | 1.322 ± 0.06 g/cm³ (Predicted) | [3] |
| Storage | Sealed in dry, Room Temperature | [3] |
| Synonyms | 5-nitro-3,4-dihydronaphthalen-1(2H)-one, 5-Nitro-alpha-tetralone | [5][7] |
Spectroscopic Signature
Spectroscopic analysis provides an unambiguous structural fingerprint for a molecule. While raw spectra are instrument-dependent, the expected features for 5-nitro-1-tetralone are highly predictable and essential for reaction monitoring and quality control.
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by two key features that confirm its core functional groups. A strong absorption band is expected around 1680-1700 cm⁻¹ , characteristic of a conjugated aryl ketone (C=O stretch). The presence of the nitro group will give rise to two distinct, strong absorption bands: one for the asymmetric stretch around 1520-1550 cm⁻¹ and another for the symmetric stretch near 1340-1370 cm⁻¹ .[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum will show distinct signals for the aromatic and aliphatic protons. The three protons on the aromatic ring will appear in the downfield region (~7.5-8.5 ppm), with their splitting patterns dictated by their coupling to one another. The two methylene groups of the saturated ring will appear further upfield, typically as two triplets around ~2.5-3.0 ppm (for the CH₂ adjacent to the carbonyl) and ~2.0-2.5 ppm (for the other CH₂), with a more complex pattern for the CH₂ adjacent to the aromatic ring.
-
¹³C NMR : The carbon NMR spectrum will display ten unique signals. The most downfield signal will be the carbonyl carbon, expected around 195-200 ppm . The six aromatic carbons will appear in the ~120-150 ppm range, with the carbon bearing the nitro group being significantly shifted. The three aliphatic carbons will be found in the upfield region, typically between ~20-40 ppm.
-
-
Mass Spectrometry (MS) : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 191. Key fragmentation patterns would likely involve the loss of the nitro group (NO₂, 46 Da) and cleavage of the aliphatic ring.
Synthesis and Reactivity
The synthesis of 5-nitro-1-tetralone can be approached through several routes, each with distinct advantages regarding yield, selectivity, and scalability. The choice of method often depends on the available starting materials and the desired purity.
Synthetic Strategies
-
Intramolecular Friedel-Crafts Acylation : This is a highly efficient and selective method starting from 4-(2-nitrophenyl)butyric acid.[9] The use of a strong acid catalyst, such as trifluoromethanesulfonic acid (TFMS) or fluorosulfuric acid (FSO₃H), promotes the intramolecular cyclization to form the tetralone ring.[9][10] This approach is favored for its high conversion and selectivity, yielding the 5-nitro isomer as the exclusive or major product.[9][10] For instance, refluxing 4-(2-nitrobenzene)butyric acid with FSO₃H in the presence of a superacid like SbF₅ can yield 5-nitro-1-tetralone in 81% yield.[10]
-
Direct Nitration of α-Tetralone : While seemingly straightforward, the direct nitration of 1-tetralone often leads to a mixture of isomers, primarily the 5-nitro and 7-nitro products.[10] The reaction conditions, particularly temperature and the choice of nitrating agent (e.g., H₂SO₄/HNO₃ or KNO₃/H₂SO₄), must be carefully controlled to maximize the yield of the desired 5-nitro isomer.[10][11] Low temperatures (e.g., -10°C to 0°C) are crucial to minimize side reactions and improve selectivity.[10][11]
-
Oxidation of 5-Nitrotetralin : An alternative route involves the synthesis and subsequent oxidation of 5-nitrotetralin.[10] Tetralin is first nitrated to yield a mixture of 5-nitro and 6-nitrotetralin, from which the 5-nitro isomer is isolated.[10][12] Subsequent oxidation, for example using chromium trioxide (CrO₃), yields 5-nitro-1-tetralone, although this method may result in a mixture of products and a lower overall yield.[10]
Detailed Experimental Protocol: Synthesis via Intramolecular Acylation
This protocol is adapted from a high-yield procedure using trifluoromethanesulfonic acid.[9]
-
Preparation : To a 100 mL two-necked flask equipped with a magnetic stirrer and a reflux condenser, add 4-(2-nitrophenyl)butyric acid (1.0 g, 4.78 mmol) and trifluoromethanesulfonic acid (TFMS, 18 g).
-
Reaction : Place the flask in a preheated oil bath at 130°C. Stir the reaction mixture vigorously at this temperature for 45 minutes. The strong acid protonates the carboxylic acid, facilitating the electrophilic attack on the aromatic ring.
-
Workup : After 45 minutes, cool the mixture to room temperature. The product is now in the TFMS residue.
-
Purification : Transfer the cooled mixture to a microdistillation unit. Remove the excess TFMS by distillation at reduced pressure (e.g., 52°C at 0.5 mbar). The bottom residue contains the crude 5-nitro-1-tetralone. Further purification can be achieved by column chromatography on silica gel. This method has been reported to achieve yields as high as 99%.[9]
Chemical Reactivity and Synthetic Utility
The true value of 5-nitro-1-tetralone lies in its reactivity, which allows it to serve as a versatile building block.
-
Reduction of the Nitro Group : The nitro group can be readily reduced to an amino group (to form 5-amino-1-tetralone) using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., SnCl₂/HCl). This transformation is fundamental, as the resulting aniline moiety is a common feature in many pharmacologically active molecules and can be further derivatized.
-
Reactions at the Carbonyl Group : The ketone functionality can undergo a wide range of standard transformations, including reduction to a secondary alcohol (5-nitro-1-tetralol), reductive amination, and addition of organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols.[13]
-
Reactivity of the α-Methylene Position : The protons on the carbon adjacent to the carbonyl group (C2) are acidic and can be removed by a base. The resulting enolate can participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol condensations, allowing for the construction of more complex molecular architectures.[13]
Applications in Research and Drug Development
The nitro group is a well-established functional group in medicinal chemistry, present in numerous approved drugs with a wide spectrum of activities, including antibacterial, antineoplastic, and antiparasitic properties.[14][15] 5-Nitro-1-tetralone serves as a precursor to compounds that leverage both the tetralone core and the versatile nitro/amino functionality.
-
Precursor for Biologically Active Amines : As discussed, the primary application is its role as an intermediate for 5-amino-1-tetralone and its derivatives. The amino-tetralone core is explored in the synthesis of compounds targeting central nervous system (CNS) disorders.
-
Building Block for Heterocyclic Systems : The dual reactivity of the ketone and the α-methylene group allows 5-nitro-1-tetralone to be used in condensation reactions to build fused heterocyclic systems, which are of great interest in medicinal chemistry.[13]
-
Probes for Mechanistic Studies : Researchers utilize 5-nitro-1-tetralone in the study of reaction mechanisms and as a starting material for creating libraries of novel nitroaromatic compounds for biological screening.[4] For example, substituted tetralones are precursors for tubulin binding ligands, which are potent anticancer agents.[10]
Safety and Handling
According to available safety data, 5-nitro-1-tetralone should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[16] Although comprehensive toxicological properties have not been thoroughly investigated, compounds in this class should be treated as potentially hazardous.[17] It is recommended to avoid inhalation of dust and contact with skin and eyes. Store the compound in a cool, dry place in a tightly sealed container.[3]
Conclusion
5-Nitro-1-tetralone is more than just a chemical compound; it is a versatile and powerful tool for chemical synthesis and drug discovery. Its well-defined physicochemical properties, predictable spectroscopic signature, and, most importantly, its strategic reactivity make it an indispensable building block. The ability to efficiently synthesize this intermediate and subsequently transform its nitro and ketone functionalities provides chemists with a reliable pathway to complex molecular targets, underscoring its continued relevance in the quest for novel therapeutics.
References
-
Singh, P., & Kumar, A. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Letters in Organic Chemistry, 16(9). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 6-Acetamido-5-nitro-1-tetralone. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 6-Amino-5-nitro-1-tetralone. Retrieved from [Link]
-
Capot Chemical. (n.d.). Specifications of 5-nitro-1-tetralone. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 5-Nitro-1-tetralone. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 5-Nitro-1-tetralone, min 95%, 1 gram. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1(2H)-Naphthalenone, 6-amino-3,4-dihydro. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 5-Nitrotetralin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Tetralone. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Tetralone. Retrieved from [Link]
-
Gauni, B., et al. (2020). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 17(3). Retrieved from [Link]
-
NIST. (n.d.). 5-Methoxy-1-tetralone. NIST Chemistry WebBook. Retrieved from [Link]
-
Maldonado, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3629. Retrieved from [Link]
-
Gultyai, V., & Velezheva, V. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(16), 4991. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of a) 5-nitro-α-tetralone. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Nitro-1-tetralone CAS#: 51114-73-9 [m.chemicalbook.com]
- 4. 5-Nitro-1-tetralone [myskinrecipes.com]
- 5. capotchem.com [capotchem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 5-Nitro-1-tetralone | CymitQuimica [cymitquimica.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. 5-Nitro-1-tetralone | 51114-73-9 [chemicalbook.com]
- 10. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 11. prepchem.com [prepchem.com]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
- 13. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 14. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
